molecular formula C13H12N2O2 B1311460 4-[(3,5-Dimethylisoxazol-4-yl)methoxy]benzonitrile CAS No. 1004701-68-1

4-[(3,5-Dimethylisoxazol-4-yl)methoxy]benzonitrile

Cat. No.: B1311460
CAS No.: 1004701-68-1
M. Wt: 228.25 g/mol
InChI Key: DUDHHHURVHNGEG-UHFFFAOYSA-N
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Description

4-[(3,5-Dimethylisoxazol-4-yl)methoxy]benzonitrile is an organic compound that features a benzonitrile group linked to a dimethylisoxazole moiety via a methoxy bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3,5-Dimethylisoxazol-4-yl)methoxy]benzonitrile typically involves the reaction of 4-hydroxybenzonitrile with 3,5-dimethylisoxazole in the presence of a suitable base and a methoxy group donor. Common reagents used in this synthesis include potassium carbonate (K₂CO₃) and dimethyl sulfate (DMS). The reaction is usually carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-[(3,5-Dimethylisoxazol-4-yl)methoxy]benzonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophilic substitution reactions can occur at the benzonitrile group, especially under basic conditions.

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic or neutral medium.

    Reduction: LiAlH₄ in dry ether or NaBH₄ in methanol.

    Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.

Major Products Formed

    Oxidation: The major products include carboxylic acids or ketones, depending on the reaction conditions.

    Reduction: The primary products are amines or alcohols.

    Substitution: The products vary based on the nucleophile used, such as substituted benzonitriles.

Scientific Research Applications

4-[(3,5-Dimethylisoxazol-4-yl)methoxy]benzonitrile has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 4-[(3,5-Dimethylisoxazol-4-yl)methoxy]-3-methoxybenzaldehyde
  • 4-[(2-Chlorophenyl)methoxy]-3,5-dimethylbenzaldehyde
  • 3,4-Dimethoxy-5-hydroxybenzaldehyde

Uniqueness

4-[(3,5-Dimethylisoxazol-4-yl)methoxy]benzonitrile stands out due to its unique combination of a benzonitrile group and a dimethylisoxazole moiety. This structural feature imparts specific chemical and biological properties that are not observed in its analogs. For example, its ability to inhibit BRD4 is more pronounced compared to other similar compounds .

Properties

IUPAC Name

4-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O2/c1-9-13(10(2)17-15-9)8-16-12-5-3-11(7-14)4-6-12/h3-6H,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUDHHHURVHNGEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)COC2=CC=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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